molecular formula C10H6BrFN2O B2412580 5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one CAS No. 2090600-30-7

5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one

Cat. No. B2412580
CAS RN: 2090600-30-7
M. Wt: 269.073
InChI Key: BDFBXPURYBVOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one” is a chemical compound with the molecular formula C10H6BrFN2O . It is a member of the pyrimidinone family, which are heterocyclic compounds that have been studied for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one” consists of a pyrimidinone ring substituted with a bromine atom at the 5-position and a 4-fluorophenyl group at the 1-position .

Scientific Research Applications

Antiviral and Immunomodulatory Properties

  • Pyrimidinone Analogue Immunomodulators : 5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one derivatives were evaluated for their efficacy against Phlebovirus infections in mice, showing potential as antiviral agents and immunomodulators (Sidwell et al., 1990).

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research on the synthesis of novel trichloromethylated N-azolylmethyl-1H-pyrimidin-2-ones, involving reactions with 5-bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one, highlights its role in creating new chemical entities (Zanatta et al., 2005).
  • Intermediate in Synthesis : It serves as an important intermediate for synthesizing biologically active compounds, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Wang et al., 2016).

Biological and Medicinal Chemistry

  • Antimicrobial Activities : Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, synthesized via reactions involving derivatives of 5-bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one, showed significant antimicrobial activities, indicating potential medicinal applications (Farghaly & Hassaneen, 2013).
  • Synthesis of Antifungal Agents : The compound was used in the synthesis of novel pyrimidine derivatives with amide moieties, which exhibited high antifungal activity against various pathogens (Wu et al., 2021).

Future Directions

The future directions for research on “5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one” and similar compounds likely involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the diverse biological activities of pyrimidinone derivatives, there may be potential for the development of new therapeutic agents .

properties

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-7-5-13-10(15)14(6-7)9-3-1-8(12)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFBXPURYBVOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=NC2=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(4-fluorophenyl)pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.